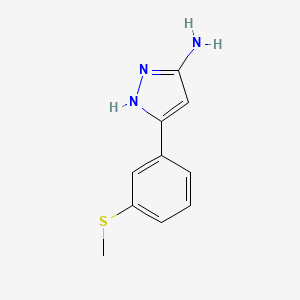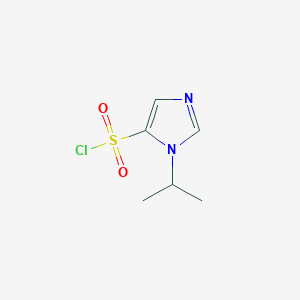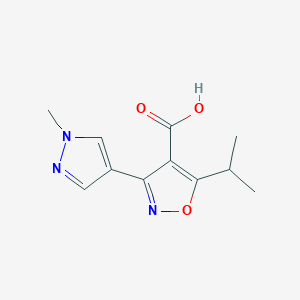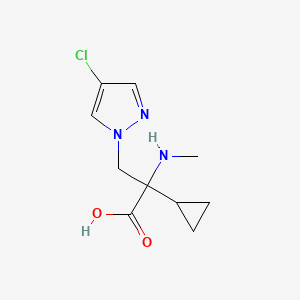
3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a versatile carboxylic acid compound with a molecular formula of C12H16O2S and a molecular weight of 224.32 g/mol . This compound features a cyclobutane ring substituted with a propyl group and a thiophene ring, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet research and development needs . The process ensures high purity and consistency, which is crucial for its applications in various fields.
化学反应分析
Types of Reactions
3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The thiophene ring and cyclobutane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.
科学研究应用
3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(propan-2-yl)cyclobutane-1-carboxylic acid: A similar compound with a propyl group on the cyclobutane ring.
Cyclobutanecarboxylic acid, 3-propyl-1-(2-thienyl)-: Another similar compound with a thiophene ring.
Uniqueness
3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid stands out due to its unique combination of a cyclobutane ring, a propyl group, and a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
3-propyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H16O2S/c1-2-4-9-7-12(8-9,11(13)14)10-5-3-6-15-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
InChI 键 |
PQBQEFKKJOFXAT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(C1)(C2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)





